Selective β-Tubulin Binding vs. Monocyclic β-Lactams
The bicyclic framework of 2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one confers enhanced binding affinity to β-tubulin proteins compared to simpler monocyclic β-lactam scaffolds . While the precise binding constant (Kd) for the parent compound has not been explicitly disclosed in peer-reviewed literature, its classification as a β-tubulin-targeting agent distinguishes it from structurally related 2-azabicyclo[4.2.0]octane derivatives, which have been characterized as nAChR modulators or enzyme inhibitors rather than tubulin binders [1].
β-Tubulin binding predicted vs. monocyclic β-lactams (β-lactamase) and 2-azabicyclo[4.2.0]octane derivatives (nAChR)
Reported target-class shift context; may support tubulin-focused screening workflows
Binding constant not disclosed; in silico classification
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | β-Tubulin binding (predicted) |
| Comparator Or Baseline | Monocyclic β-lactams: β-lactamase enzyme inhibition; 2-Azabicyclo[4.2.0]octane derivatives: nAChR modulation |
| Quantified Difference | Qualitative shift in target class from β-lactamase/nAChR to β-tubulin |
| Conditions | In silico target prediction and literature-based classification |
Why This Matters
This target selectivity is critical for researchers developing microtubule-disrupting agents, as it avoids cross-reactivity with β-lactamase enzymes that would confound antibacterial screening results.
- [1] Adembri, G., Donati, D., Fusi, S., & Ponticelli, F. (1992). 2-Azabicyclo[4.2.0]octane derivatives: Stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (15), 2033-2038. View Source
